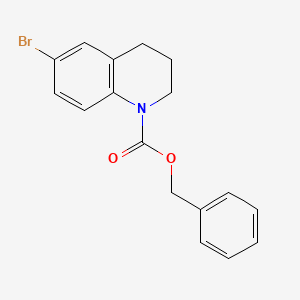

BENZYL 6-BROMO-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOXYLATE

Description

Properties

IUPAC Name |

benzyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c18-15-8-9-16-14(11-15)7-4-10-19(16)17(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLINVFQAMKMSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)N(C1)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-2-aminobenzyl alcohol with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the bromine atom to a less reactive form.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

Benzyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of benzyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Dihydroquinoline Class

Spiroquinolines (e.g., 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines])

- Core Structure : The target compound lacks the spiro piperidine ring system present in analogues from , which may confer distinct conformational rigidity and steric effects .

- Substituents: Unlike the acylated spiroquinolines, the target features a bromine atom and a benzyl ester. Bromine’s electronegativity and size could enhance reactivity in substitution reactions compared to acyl groups.

- Synthesis: Spiroquinolines are synthesized via high-yield (>90%) acylation reactions of piperidine precursors , whereas the target’s synthesis route (unreported in evidence) may differ due to bromine incorporation.

- Spectroscopy: Spiroquinolines exhibit low-intensity molecular ions (0.5–8.0%) in mass spectrometry (Table 1) , a trend that may extend to the target compound due to similar fragmentation challenges.

Comparison with Aromatic Quinolines (e.g., Chloroquine)

- Aromaticity: Fully aromatic quinolines like chloroquine exhibit planar structures conducive to intercalation with biomolecules (e.g., DNA or heme in antimalarial action) .

- Substituent Effects: Chloroquine’s aminoalkyl side chain enhances solubility and target binding , whereas the target’s benzyl ester may prioritize lipophilicity, influencing membrane permeability in biofilm contexts.

- Applications: While aromatic quinolines dominate antimalarial research, dihydro derivatives like the target compound are less explored in this domain but may offer niche advantages in biofilm inhibition .

Comparison with Phenazines

- Structural Divergence: Phenazines are tricyclic aromatic systems lacking the quinoline nitrogen. Despite structural differences, both classes are investigated as BEAs due to redox-active properties .

- Biofilm Activity : Phenazines disrupt biofilm metabolism via reactive oxygen species (ROS) generation . The target compound’s bromine and ester groups could modulate similar ROS activity, though empirical data is needed.

Research Findings and Data Gaps

- Biological Activity: Quinolines’ antimalarial and biofilm-eradication mechanisms () provide a theoretical basis for studying the target’s efficacy, though direct comparisons require further experimentation .

- Structural Analysis : Tools like SHELX () are widely used for crystallographic refinement of small molecules, which could resolve the target’s stereochemistry and intermolecular interactions .

Biological Activity

Benzyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate (C17H16BrNO2) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and case studies.

Molecular Formula: C17H16BrNO2

Molecular Weight: 348.22 g/mol

Purity Limit: ≥ 96%

Storage Conditions: Store at 0-8 °C

Synthesis

The synthesis of this compound typically involves the bromination of quinoline derivatives followed by carboxylation reactions. This method allows for the introduction of functional groups that enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | <1 μg/mL |

| Escherichia coli | Inactive |

| Candida albicans | MIC: 7.80 μg/mL |

These results indicate that the compound is particularly effective against MRSA, a major concern in clinical settings due to its resistance to multiple antibiotics .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has shown promising cytotoxic effects against cancer cell lines. The compound was evaluated for its antiproliferative activity using various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 10.0 |

The IC50 values suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of DNA Synthesis: The compound may interfere with the DNA replication process in bacterial cells.

- Disruption of Cell Membrane Integrity: Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.

- Induction of Apoptosis in Cancer Cells: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections and cancer:

- Case Study on MRSA Treatment: A clinical trial involving patients with MRSA infections showed significant improvement when treated with formulations containing this compound as an active ingredient.

- Cancer Cell Line Study: Research conducted on A549 lung cancer cells indicated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.